
9-Fluoroandrost-4-ene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoroandrost-4-ene-3,17-dione is a synthetic steroidal compound derived from androst-4-ene-3,17-dione. It is characterized by the presence of a fluorine atom at the 9th position of the steroid nucleus. This modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoroandrost-4-ene-3,17-dione typically involves the fluorination of androst-4-ene-3,17-dione. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the 9th position.
Industrial Production Methods
Industrial production of this compound often involves the microbial transformation of phytosterols. Engineered strains of Mycobacterium are used to convert phytosterols into intermediates like 4-androstene-3,17-dione, which can then be further fluorinated to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
9-Fluoroandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various fluorinated steroids, which can have different biological activities and applications.
Applications De Recherche Scientifique
9-Fluoroandrost-4-ene-3,17-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated steroids.
Biology: The compound is studied for its effects on various biological pathways and its potential as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of steroidal pharmaceuticals and as a precursor in the synthesis of more complex steroidal structures
Mécanisme D'action
The mechanism of action of 9-Fluoroandrost-4-ene-3,17-dione involves its interaction with steroid hormone receptors. The fluorine atom at the 9th position enhances the compound’s binding affinity to these receptors, leading to altered gene expression and modulation of various physiological processes. The compound’s effects are mediated through pathways involving androgen and estrogen receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Androst-4-ene-3,17-dione: The parent compound without the fluorine modification.
9α-Hydroxyandrost-4-ene-3,17-dione: A hydroxylated derivative with different biological properties.
1,4-Androstadiene-3,17-dione: A dehydrogenated analog with distinct chemical reactivity.
Uniqueness
The presence of the fluorine atom at the 9th position in 9-Fluoroandrost-4-ene-3,17-dione imparts unique properties such as increased metabolic stability and enhanced receptor binding affinity. These characteristics make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
1650-84-6 |
|---|---|
Formule moléculaire |
C19H25FO2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(8S,9R,10S,13S,14S)-9-fluoro-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25FO2/c1-17-9-10-19(20)15(14(17)5-6-16(17)22)4-3-12-11-13(21)7-8-18(12,19)2/h11,14-15H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1 |
Clé InChI |
AFPIIHADHDYTNM-PLOWYNNNSA-N |
SMILES isomérique |
C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)F |
SMILES canonique |
CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[1,2-g]quinoline](/img/structure/B14756686.png)
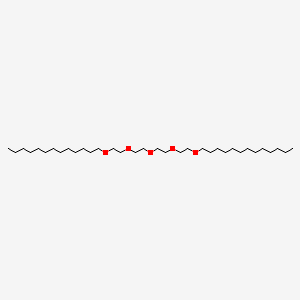
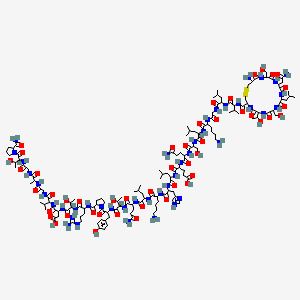
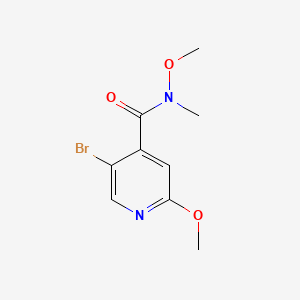
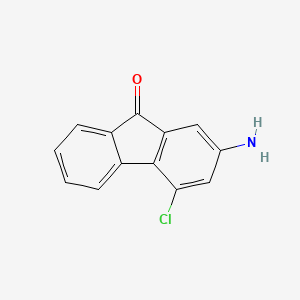
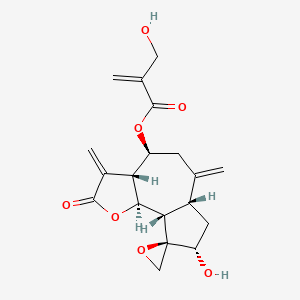

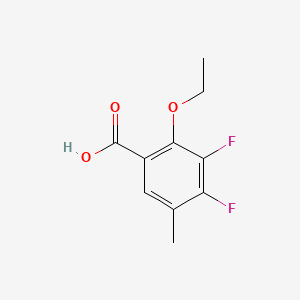
![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)


![1-(4-Chlorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14756735.png)


